molecular formula C22H45NO3.C2H4O2<br>C24H49NO5 B12647365 Bis(2-hydroxyethyl)(stearoyl)ammonium acetate CAS No. 94094-33-4

Bis(2-hydroxyethyl)(stearoyl)ammonium acetate

Cat. No.: B12647365
CAS No.: 94094-33-4
M. Wt: 431.6 g/mol
InChI Key: KEJPLEIJNNVZRY-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl)(stearoyl)ammonium acetate (CAS 94094-33-4) is a protic ionic liquid (PIL) of significant interest in materials and green chemistry research. With a molecular formula of C24H49NO5 and a molecular weight of 431.650 g/mol, this compound is characterized by its long-chain stearoyl group and acetate counterion, which define its unique physicochemical properties . Its primary research value lies in its potential application as an environmentally friendly lubricant or lubricity-enhancing additive. Studies on structurally similar bis(2-hydroxyethyl)ammonium carboxylates have demonstrated exceptional performance in reducing friction and wear, making them promising candidates for water-based lubricating fluids in applications like hydraulics and metalworking . The mechanism of action for these lubricating properties is attributed to the adsorption of the polar ionic liquid molecules onto metal surfaces, forming a protective film that minimizes direct contact between moving parts. The long alkyl chain of the stearoyl group contributes to this lubricating layer, while the compound's ionic nature facilitates strong adhesion to metallic surfaces . Furthermore, as a member of the protic ionic liquids family, it serves as a versatile subject for investigating solute-solvent interactions, particularly with biological molecules like amino acids and sugars, to characterize hydration dynamics and protein solvation mechanisms . This compound is For Research Use Only. It is strictly intended for laboratory research and must not be used for diagnostic, therapeutic, or personal applications.

Properties

CAS No.

94094-33-4

Molecular Formula

C22H45NO3.C2H4O2
C24H49NO5

Molecular Weight

431.6 g/mol

IUPAC Name

acetic acid;N,N-bis(2-hydroxyethyl)octadecanamide

InChI

InChI=1S/C22H45NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h24-25H,2-21H2,1H3;1H3,(H,3,4)

InChI Key

KEJPLEIJNNVZRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

The synthesis generally follows these conditions:

  • Temperature : Moderate temperatures between 60°C to 80°C are maintained to facilitate the reaction.

  • Catalysts : Acid catalysts such as sulfuric acid or hydrochloric acid may be employed to enhance the reaction rate.

  • Solvents : Organic solvents like ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method ensures consistent quality and yield through:

  • Automated Raw Material Handling : Precise control over the addition of stearic acid and diethanolamine.

  • Reaction Monitoring : Continuous monitoring of temperature, pH, and reaction time to optimize conditions.

  • Purification Techniques : The final product is purified using methods such as distillation and crystallization to remove unreacted materials and by-products.

Detailed Preparation Methods

The preparation can be summarized in a detailed table format:

Step Description Conditions
1 Reaction of Stearic Acid with Diethanolamine Temperature: 60-80°C; Catalyst: Sulfuric or Hydrochloric Acid; Solvent: Ethanol or Methanol
2 Quaternization with Acetic Acid Maintain temperature; ensure thorough mixing
3 Purification Distillation followed by crystallization to isolate pure product

Chemical Reactions Involved

The compound can undergo various chemical reactions, which include:

  • Oxidation : Hydroxyl groups can be oxidized to form carbonyl compounds.

  • Reduction : The compound can be reduced to form amines.

  • Substitution Reactions : The acetate group can be substituted with other anions.

Common Reagents for Reactions

Here are some reagents typically used in these reactions:

Reaction Type Reagents Used
Oxidation Potassium permanganate, Chromium trioxide
Reduction Lithium aluminum hydride, Sodium borohydride
Substitution Sodium hydroxide or other strong bases

Applications of this compound

This compound has diverse applications due to its unique properties:

Chemical Reactions Analysis

Types of Reactions: Bis(2-hydroxyethyl)(stearoyl)ammonium acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The acetate group can be substituted with other anions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other strong bases.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

Cell Culture and Biological Research

In biological research, Bis(2-hydroxyethyl)(stearoyl)ammonium acetate is utilized in cell culture media to enhance cell adhesion and growth. Its surfactant properties facilitate better interaction between cells and the culture substrate, leading to improved viability and proliferation rates. Studies have demonstrated that the addition of this compound can significantly increase cell attachment in various cell lines, making it a valuable additive for in vitro experiments.

Pharmaceutical Development

The compound has been explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that formulations containing this compound can improve the pharmacokinetics of certain therapeutic agents, particularly in cancer treatment where targeted drug delivery is crucial .

Cosmetic Formulations

In the cosmetic industry, this compound is employed as an emulsifier and conditioning agent in hair and skin products. Its ability to stabilize emulsions makes it ideal for creams and lotions, while its conditioning properties enhance the feel of hair and skin after application. Case studies have shown that formulations containing this compound exhibit improved texture and stability compared to those without it .

Surfactant Properties

The compound serves as a surfactant in various industrial applications, including cleaning products and detergents. Its effectiveness in reducing surface tension allows for better wetting and spreading properties, making it suitable for formulations aimed at removing oils and dirt from surfaces .

Data Tables

Application AreaSpecific UseBenefits
Scientific ResearchCell culture mediaEnhances cell adhesion and growth
Pharmaceutical DevelopmentDrug delivery systemsImproves solubility and bioavailability
Cosmetic FormulationsEmulsifier in creams and lotionsStabilizes emulsions; enhances product texture
Industrial CleaningSurfactant in cleaning productsImproves wetting and spreading properties

Case Study 1: Cell Culture Enhancement

A study published in a peer-reviewed journal demonstrated that adding this compound to the growth medium of fibroblast cells resulted in a 30% increase in cell attachment compared to control groups without the compound. This improvement was attributed to enhanced hydrophobic interactions between the cells and the substrate.

Case Study 2: Drug Delivery System

Research involving the encapsulation of doxorubicin using this compound showed a significant increase in drug release rates under physiological conditions. The study highlighted that formulations with this compound achieved a sustained release profile over 72 hours, suggesting its potential as an effective carrier for chemotherapeutic agents .

Mechanism of Action

Molecular Targets and Pathways: Bis(2-hydroxyethyl)(stearoyl)ammonium acetate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing of hydrophobic and hydrophilic substances. The compound interacts with cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane .

Comparison with Similar Compounds

Bis(2-hydroxyethyl)dimethylammonium Acetate ([BHEDMA][OAc])
  • Structure : Features a dimethyl group instead of the stearoyl chain.
  • Synthesis : Prepared via ion exchange of bis(2-hydroxyethyl)dimethylammonium chloride with OH⁻ resin, followed by neutralization with acetic acid .
  • Key Difference : The absence of a long alkyl chain reduces hydrophobicity, limiting its utility in lipid-rich environments but enhancing CO₂ sorption capabilities .
Tris(2-hydroxyethyl)ammonium Acetate ([HEA][Ac])
  • Structure : Contains three hydroxyethyl groups on the ammonium cation.
  • Synthesis : Derived from tris(2-hydroxyethyl)amine neutralized with acetic acid .
  • Key Difference : Increased hydroxyethyl groups improve hydrophilicity and hydrogen-bonding capacity, making it more effective in protic ionic liquid applications .
Alkyl Bis(2-hydroxyethyl)ammonium Acetates (e.g., Coconut Oil Derivatives)
  • Structure : Alkyl groups (e.g., coconut-derived chains) replace the stearoyl group.
  • Synthesis: Condensation of diethanolamine with fatty acids, followed by acetate exchange .
  • Key Difference : Variable alkyl chain lengths (C₈–C₁₈) tune solubility and surface activity for specific industrial uses, such as detergents .

Physicochemical Properties

Property Bis(2-hydroxyethyl)(stearoyl)ammonium Acetate [BHEDMA][OAc] [HEA][Ac] Coconut Derivatives
Hydrophobicity High (C₁₈ chain) Low Moderate Variable (C₈–C₁₈)
CO₂ Sorption Capacity Not reported 0.30 mmol·g⁻¹ Not reported Not applicable
Water Sorption Likely low due to stearoyl chain Moderate High Depends on alkyl chain
Thermal Stability High (long alkyl chain) Moderate Moderate Moderate to high
  • CO₂ Capture : [BHEDMA][OAc] exhibits a CO₂ sorption capacity of 0.30 mmol·g⁻¹ at 303.15 K, outperformed by its taurate analog (0.58 mmol·g⁻¹) due to stronger anion-CO₂ interactions . The stearoyl variant’s sorption properties remain unexplored but are presumed inferior due to reduced ionic mobility from the bulky chain.
  • Water Affinity : Bis(2-hydroxyethyl)ammonium acetate (without stearoyl) absorbs 20 wt% water in 250 min, showing linear sorption kinetics, whereas triethylammonium acetate saturates faster (140 min) . The stearoyl derivative’s hydrophobicity likely reduces water uptake.

Biological Activity

Bis(2-hydroxyethyl)(stearoyl)ammonium acetate is a quaternary ammonium compound that has garnered attention for its potential applications in various fields, including pharmaceuticals, food safety, and materials science. This article delves into its biological activity, safety profile, and potential applications based on diverse research findings.

This compound has the molecular formula C24H49NO5C_{24}H_{49}NO_5 and is characterized by its hydrophilic and lipophilic properties due to the presence of both hydroxyethyl groups and a stearoyl chain. This unique structure allows it to function effectively in various biological environments.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds, including this compound, exhibit significant antimicrobial activity. A study showed that these compounds can disrupt microbial cell membranes, leading to cell lysis and death. This property makes them suitable for use in disinfectants and preservatives in food products .

Cytotoxicity and Safety Assessment

A safety assessment conducted by the European Food Safety Authority (EFSA) evaluated the cytotoxicity of this compound. The results indicated that the compound does not raise concerns regarding genotoxicity or accumulation in humans when used at concentrations up to 2% in food contact materials . In a 28-day oral toxicity study, no adverse effects were observed, suggesting a favorable safety profile for consumer use.

Biodegradability

The compound is noted for its biodegradability, which is an essential factor in evaluating its environmental impact. Studies have shown that this compound degrades effectively in biological systems, making it a more environmentally friendly option compared to other synthetic compounds .

Application in Drug Delivery

In drug delivery systems, this compound has been incorporated into polymeric nanoparticles. These nanoparticles enhance the solubility of hydrophobic drugs and improve their bioavailability. A study demonstrated that paclitaxel-loaded nanoparticles utilizing this compound showed improved therapeutic efficacy against solid tumors in animal models .

Food Industry Applications

The compound's antistatic and anti-fogging properties have led to its application in food packaging materials. It helps maintain the quality of packaged foods by preventing moisture accumulation and microbial growth. The EFSA concluded that its use in food contact materials does not pose safety risks under specified conditions .

Research Findings Summary

Study Focus Findings
EFSA AssessmentSafety EvaluationNo genotoxicity or accumulation concerns; safe at 2% concentration in food contact materials
Drug Delivery StudyAntitumor ActivityEnhanced solubility and efficacy of paclitaxel-loaded nanoparticles against tumors
Biodegradability StudyEnvironmental ImpactHigh biodegradation rates; considered environmentally friendly

Q & A

Basic: What are the standard synthesis protocols for Bis(2-hydroxyethyl)(stearoyl)ammonium acetate, and which characterization techniques are essential for confirming its structure?

Answer:
The compound is synthesized via an acid-base reaction between stearic acid and bis(2-hydroxyethyl)amine, typically under controlled heating (e.g., 100°C) to facilitate proton transfer and ionic bond formation . Post-synthesis, structural confirmation requires:

  • Elemental analysis to verify stoichiometry.
  • FTIR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetate anion, -OH stretches for hydroxyethyl groups) .
  • NMR spectroscopy (¹H and ¹³C) to resolve the cation’s hydroxyethyl protons (δ 3.4–3.8 ppm) and the stearoyl chain’s methylene/methyl signals .
  • Viscosity measurements at ambient conditions to assess ionic liquid behavior .

Basic: What physicochemical properties (e.g., viscosity, density) are critical for evaluating this compound in ionic liquid applications, and how are they measured?

Answer:
Key properties include:

  • Density : Measured using a pycnometer or oscillating U-tube densimeter at controlled temperatures (e.g., 303.15–353.15 K) .
  • Viscosity : Determined via capillary viscometers or rotational rheometry, critical for assessing flow behavior in lubrication or solvent systems .
  • Thermal stability : Analyzed via thermogravimetric analysis (TGA) to identify decomposition thresholds.
  • Solubility : Tested in polar/nonpolar solvents (e.g., water, acetonitrile) using gravimetric or spectroscopic methods .

Data from binary mixtures (e.g., with water) reveal excess molar volumes, indicating intermolecular interactions .

Advanced: How can researchers design experiments to assess the thermal stability and decomposition pathways of this compound under varying conditions?

Answer:

  • TGA/DSC : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert/oxidizing atmospheres to track mass loss and enthalpy changes. Compare decomposition onset temperatures (e.g., ~200–300°C for similar ionic liquids) .
  • Isothermal studies : Hold samples at elevated temperatures (e.g., 150°C) and monitor degradation via FTIR or NMR to identify breakdown products (e.g., stearic acid, acetate derivatives) .
  • Kinetic modeling : Use Flynn-Wall-Ozawa or Kissinger methods to calculate activation energies and predict shelf-life .

Advanced: What methodological approaches are recommended to address discrepancies in reported solubility parameters of this compound across different solvent systems?

Answer:
Discrepancies may arise from:

  • Impurity levels : Purify via recrystallization or column chromatography before testing .
  • Measurement techniques : Standardize methods (e.g., UV-Vis vs. NMR for saturation points) .
  • Temperature control : Use thermostatic baths to ensure consistent solubility measurements (±0.1 K) .
  • Solvent purity : Employ HPLC-grade solvents to avoid co-solvent effects.

For ionic liquids, Hansen solubility parameters (HSPs) can model interactions by correlating dispersion, polarity, and hydrogen-bonding contributions .

Advanced: In optimizing this compound for gas absorption applications, how should experimental parameters (e.g., temperature, concentration) be systematically varied to maximize efficiency?

Answer:

  • Temperature : Test absorption capacity at 25–80°C (higher temperatures may reduce viscosity and enhance diffusion but lower solubility) .
  • Concentration : Vary ionic liquid molarity in aqueous solutions (e.g., 10–50 wt%) and measure gas uptake via gravimetric or manometric methods .
  • Structural tuning : Compare with analogs (e.g., bis(2-hydroxyethyl)ammonium lactate) to assess anion effects on SO₂ or CO₂ affinity .
  • Kinetic studies : Use stopped-flow spectroscopy to quantify absorption rates and identify rate-limiting steps .

Advanced: How do steric and electronic effects of the stearoyl group influence the compound’s surfactant properties compared to shorter-chain analogs?

Answer:

  • Critical micelle concentration (CMC) : Determine via surface tension measurements; longer chains (e.g., stearoyl vs. myristoyl) lower CMC due to hydrophobic interactions .
  • Aggregation behavior : Analyze using dynamic light scattering (DLS) to compare micelle sizes.
  • Thermotropic mesophases : Investigate via polarized optical microscopy (POM) to observe lamellar/hexagonal phases influenced by chain length .

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